

Introduction: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(4-Aminopyridin-2-yl)acetonitrile

CAS No.: 415912-70-8

Cat. No.: B1343048

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2-(4-Aminopyridin-2-yl)acetonitrile is a substituted aminopyridine that serves as a valuable starting material and intermediate in organic synthesis. Its structure uniquely combines three key functional groups: a basic aminopyridine ring, a reactive nitrile group, and an active methylene bridge. This trifecta of functionality makes it an attractive scaffold for generating diverse molecular libraries.

The aminopyridine core is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.^[1] The addition of the cyanomethyl group at the 2-position provides a versatile handle for further chemical modification, enabling the exploration of novel chemical space in the pursuit of potent and selective therapeutic agents. This guide aims to be a self-validating resource, explaining not just the "what" but the "why" behind the compound's properties and handling.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physical data for **2-(4-Aminopyridin-2-yl)acetonitrile** are summarized below.

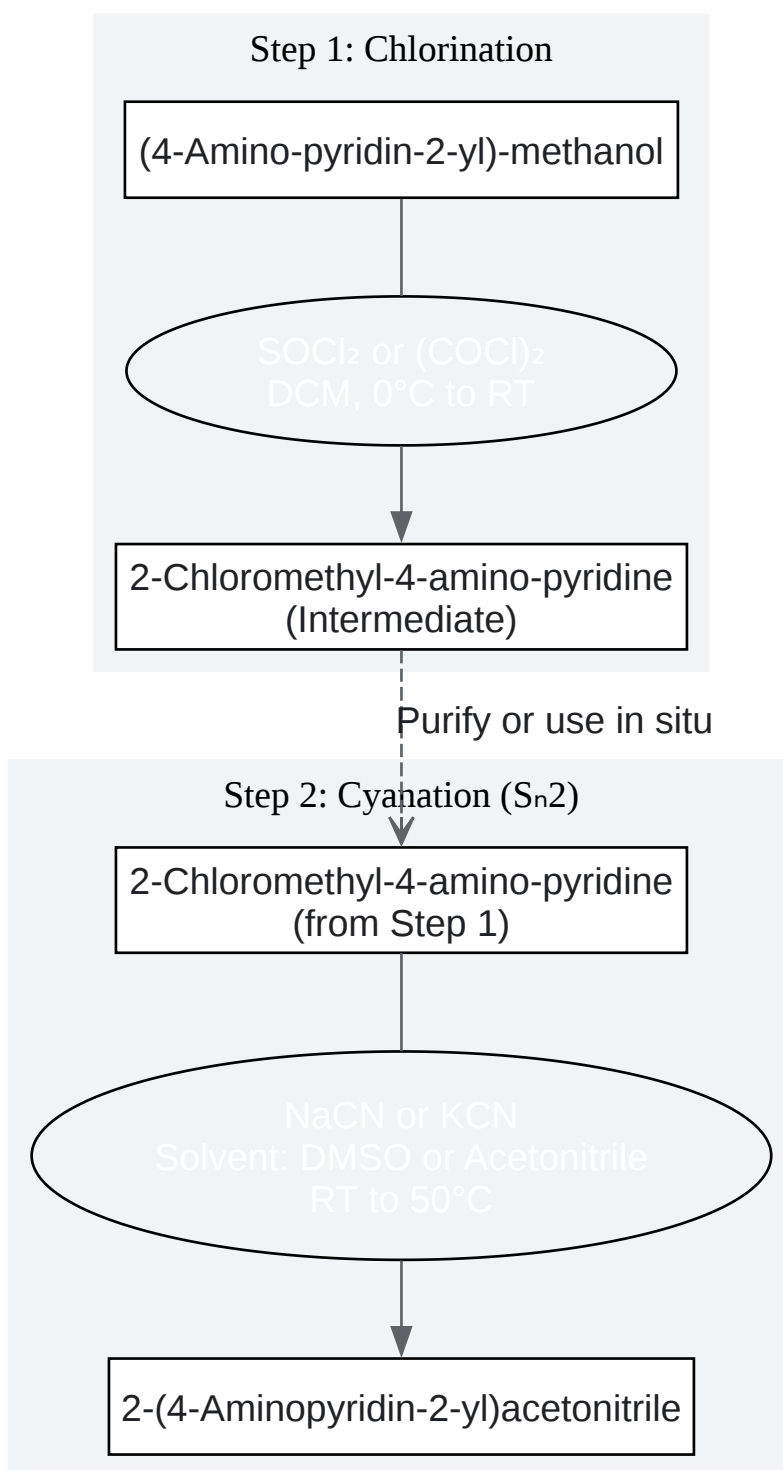
Property	Value	Source(s)
IUPAC Name	2-(4-Aminopyridin-2-yl)acetonitrile	N/A (Standard Nomenclature)
CAS Number	415912-70-8	[2]
Molecular Formula	C ₇ H ₇ N ₃	[2]
Molecular Weight	133.15 g/mol	[2]
SMILES Code	<chem>N#CCC1=NC=CC(N)=C1</chem>	[2]
Appearance	Not explicitly stated; likely a solid at room temperature.	Inferred from structure
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	[2]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed syntheses for **2-(4-Aminopyridin-2-yl)acetonitrile** are not abundant in readily available literature, a chemically sound route can be proposed based on established pyridine chemistry. A logical and efficient approach involves the nucleophilic substitution of a suitable precursor, such as 2-(4-amino-2-chloromethyl-pyridine), with a cyanide salt.

The causality for this choice rests on the high reactivity of benzylic-type halides and the potent nucleophilicity of the cyanide ion. The 4-amino group increases the electron density of the pyridine ring, which can influence reactivity, but the primary reaction site is the exocyclic chloromethyl group.

Proposed Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on standard organic synthesis techniques for analogous transformations.[3]

Step 1: Synthesis of 2-Chloromethyl-4-amino-pyridine (Intermediate)

- **System Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (4-Amino-pyridin-2-yl)-methanol (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
- **Cooling:** Cool the resulting suspension to 0°C in an ice bath.
- **Reagent Addition:** Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality: This slow addition controls the exothermic reaction and prevents side-product formation.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
- **Work-up:** Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.

Step 2: Synthesis of **2-(4-Aminopyridin-2-yl)acetonitrile**

- **System Setup:** To a clean, dry round-bottom flask, add the crude 2-Chloromethyl-4-amino-pyridine (1.0 eq) and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile.[4]
- **Reagent Addition:** Add sodium cyanide (NaCN, 1.5 eq) portion-wise. CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

- Reaction: Heat the mixture to 40-50°C and stir for 8-12 hours, monitoring by TLC. Causality: Gentle heating accelerates the S_N2 reaction without promoting decomposition.
- Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the product with a suitable organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography, potentially using a solvent system containing a small amount of triethylamine to prevent streaking on the acidic silica.[5]

Spectroscopic Characterization (Predicted)

While a specific published spectrum is not available, the structure of **2-(4-Aminopyridin-2-yl)acetonitrile** allows for a reliable prediction of its key spectroscopic features.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a characteristic singlet for the methylene protons, and a broad signal for the amine protons.[6][7]
 - ~8.0-8.2 ppm: Doublet, 1H (proton at C6, adjacent to the ring nitrogen).
 - ~6.5-6.7 ppm: Doublet, 1H (proton at C5).
 - ~6.3-6.5 ppm: Singlet or narrow doublet, 1H (proton at C3).
 - ~5.5-6.0 ppm: Broad singlet, 2H (NH₂ protons, exchangeable with D₂O).
 - ~3.8-4.0 ppm: Singlet, 2H (CH₂ protons of the acetonitrile group).
- ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations from its key functional groups.[8]
 - 3450-3300 cm⁻¹: Two distinct bands (asymmetric and symmetric stretching) for the primary amine (N-H).

- $\sim 2250\text{ cm}^{-1}$: A sharp, medium-intensity peak characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch.
- $1650\text{-}1580\text{ cm}^{-1}$: Strong absorptions corresponding to $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching within the pyridine ring.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at $m/z = 133.15$.

Reactivity, Stability, and Handling

The chemical behavior of this molecule is dictated by its three functional groups.

- Amino Group: The primary aromatic amine at the C4 position is a nucleophilic center and a base. It can undergo typical amine reactions such as acylation, alkylation, and diazotization.
- Nitrile Group: The nitrile is a versatile functional group that can be:
 - Hydrolyzed to a carboxylic acid under acidic or basic conditions.
 - Reduced to a primary amine using reducing agents like LiAlH_4 or catalytic hydrogenation.
 - Reacted with organometallic reagents to form ketones.
- Methylene Bridge: The CH_2 group is activated by the adjacent pyridine ring and the electron-withdrawing nitrile group, making its protons acidic. This allows for potential deprotonation and subsequent alkylation or condensation reactions.^[9]

Safety and Handling

As with any laboratory chemical, proper safety protocols are paramount.

- Hazards: This compound is classified as causing skin and eye irritation and may cause respiratory irritation.^{[2][10]} Related aminopyridine compounds can be toxic if swallowed or absorbed through the skin.^{[11][12]}
- Precautions:
 - Handle in a well-ventilated chemical fume hood.^[12]

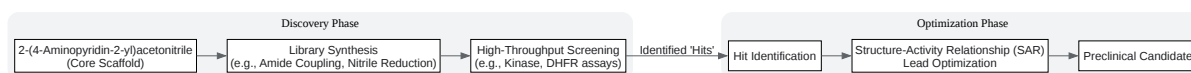
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]
- Avoid breathing dust, fumes, or vapors.[10]
- Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere, as recommended.[2]

Role in Drug Discovery and Development

2-(4-Aminopyridin-2-yl)acetonitrile is not just a chemical curiosity; it is a key building block for creating libraries of compounds aimed at various biological targets. The aminopyridine scaffold is known to interact with a wide range of enzymes, particularly kinases and reductases.

For instance, substituted 2,4-diaminopyrimidines, which can be synthesized from precursors like aminopyridines, are known inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis.[14] This makes DHFR a target for antibacterial and anticancer therapies.[14] The versatility of the nitrile and amino groups allows for the systematic modification of the core structure to optimize binding affinity, selectivity, and pharmacokinetic properties.

Potential Drug Discovery Workflow



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